

Gas-Phase Properties of Propene-1-d1: A Technical Guide

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Compound of Interest

Compound Name: Propene-1-D1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gas-phase properties of **propene-1-d1** ($\text{CH}_2=\text{CH}-\text{CHD}_2$), an isotopologue of propene. The information presented herein is crucial for researchers in fields such as reaction kinetics, atmospheric chemistry, and spectroscopy, as well as for professionals in drug development utilizing deuterated compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of fundamental molecular processes.

Quantitative Gas-Phase Data

The following tables summarize the essential quantitative data for **propene-1-d1** in the gas phase. These values are critical for computational modeling, spectral analysis, and thermodynamic calculations.

Table 1: Rotational Constants of Propene-1-d1

The rotational constants for the two conformers of **propene-1-d1**, resulting from the orientation of the deuterium atom relative to the vinyl group, have been determined through Fourier Transform Microwave (FTMW) spectroscopy.

Conformer	A (MHz)	B (MHz)	C (MHz)
syn-conformer	24003.528 (12)	7855.153 (4)	6294.120 (4)
anti-conformer	22448.981 (14)	8113.354 (5)	6428.163 (5)

Data obtained from FTMW spectroscopy studies.

Table 2: Vibrational Frequencies of Propene-1-d1

A comprehensive experimental dataset for all vibrational frequencies of gas-phase **propene-1-d1** is not readily available in the literature. However, theoretical calculations and comparisons with the well-characterized spectrum of propene allow for estimations of these frequencies. The table below presents a selection of key vibrational modes.

Vibrational Mode	Description	Estimated Frequency (cm ⁻¹)
$\nu(\text{C}=\text{C})$	C=C stretching	~1652
$\nu(\text{C}-\text{H})$	Vinyl C-H stretching	~3090, ~3015
$\nu(\text{C}-\text{D})$	C-D stretching	~2200 - 2300
$\delta(\text{CH}_2)$	CH ₂ scissoring	~1440
$\tau(\text{CH}_3)$	Methyl torsion	~200

Frequencies are estimations based on the known spectrum of propene and general effects of deuteration.

Table 3: Thermochemical and Dipole Moment Data

Property	Value
Dipole Moment (μ)	~0.36 D
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	Not experimentally determined. Estimated to be similar to propene (~20.4 kJ/mol).

The dipole moment is an estimate based on the value for propene, as the isotopic substitution at a non-polar bond is expected to have a minimal effect. The enthalpy of formation is also an estimation.

Experimental Protocols

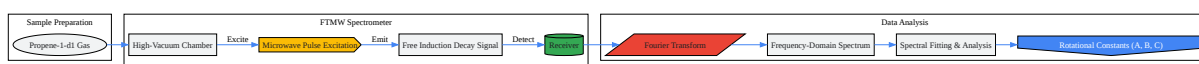
The determination of the gas-phase properties of **propene-1-d1** relies on high-resolution spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Fourier Transform Microwave (FTMW) Spectroscopy

Objective: To determine the rotational constants and the precise molecular structure of the different conformers of **propene-1-d1**.

Methodology:

- **Sample Introduction:** A gaseous sample of **propene-1-d1** is introduced into a high-vacuum chamber containing a Fabry-Pérot cavity.
- **Microwave Excitation:** A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.
- **Free Induction Decay (FID) Signal Detection:** The subsequent coherent rotational emission from the molecules, known as the Free Induction Decay (FID), is detected by a sensitive receiver.
- **Fourier Transformation:** The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform.
- **Spectral Analysis:** The resulting high-resolution spectrum reveals the rotational transition frequencies. These frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C) for each conformer.



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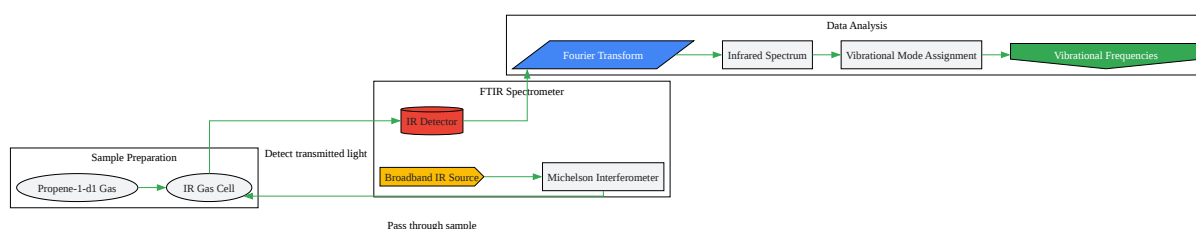
Figure 1: Experimental workflow for FTMW spectroscopy.

Gas-Phase Infrared (IR) Spectroscopy

Objective: To identify and characterize the vibrational modes of **propene-1-d1**.

Methodology:

- **Sample Preparation:** A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is filled with a known pressure of **propene-1-d1** gas.
- **Infrared Radiation:** A broadband infrared source is passed through the gas cell.
- **Interferometry (for FTIR):** In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is split, passed through a moving and a fixed mirror, and then recombined to create an interferogram.
- **Detection:** The transmitted infrared radiation is measured by a detector (e.g., DTGS or MCT).
- **Fourier Transformation:** The interferogram is mathematically converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.
- **Spectral Analysis:** The absorption bands in the spectrum correspond to the vibrational frequencies of the molecule. The positions, intensities, and rotational fine structure of these bands are analyzed to assign them to specific vibrational modes.



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Figure 2: Experimental workflow for gas-phase FTIR spectroscopy.

Molecular Structure and Conformations

Propene-1-d1 exists as two stable conformers in the gas phase: the syn-conformer, where the deuterium atom is in the same plane as the vinyl group and on the same side as the double bond, and the anti-conformer, where the deuterium is on the opposite side. The energy difference between these two conformers is small, and both are populated at room temperature.

Figure 3: Conformational equilibrium of **propene-1-d1**.

Concluding Remarks

This technical guide has compiled the currently available data on the gas-phase properties of **propene-1-d1**. While rotational constants for its conformers have been precisely determined, a complete experimental vibrational analysis and an experimental value for its gas-phase enthalpy of formation are still needed to provide a more comprehensive understanding of this molecule. The provided experimental protocols offer a foundation for further research in these

areas. The continued study of such deuterated species is vital for advancing our knowledge in various chemical and biological disciplines.

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